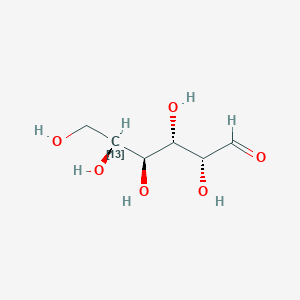

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Description

BenchChem offers high-quality (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JIAGYQKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-¹³C Labeled Pentahydroxyhexanal: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 5-¹³C labeled pentahydroxyhexanal, a critical tool for researchers, scientists, and drug development professionals. By delving into its unique physical and chemical properties, this document offers field-proven insights and detailed experimental protocols to empower its effective application in metabolic research and beyond.

Introduction: The Significance of Positional Isotopic Labeling

Pentahydroxyhexanal, a six-carbon monosaccharide, exists in various isomeric forms, with glucose and mannose being the most common. In its open-chain form, it possesses a reactive aldehyde group and multiple hydroxyl groups, making it a central molecule in cellular metabolism. The introduction of a stable isotope, Carbon-13 (¹³C), at a specific position, such as the fifth carbon (C-5), transforms this simple sugar into a powerful probe for tracing metabolic pathways.[1][2] Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and facilitating long-term studies.[]

The strategic placement of the ¹³C label at the C-5 position allows for the precise tracking of the carbon skeleton of pentahydroxyhexanal as it traverses various biochemical transformations. This specificity is invaluable for elucidating complex metabolic networks, quantifying metabolic fluxes, and understanding the mechanisms of drug action.[1][4] This guide will explore the fundamental properties of 5-¹³C labeled pentahydroxyhexanal and provide the necessary technical knowledge for its application.

Physical and Chemical Properties of 5-¹³C Labeled Pentahydroxyhexanal

The introduction of a single neutron in the nucleus of the C-5 carbon atom has a negligible effect on the macroscopic physical and chemical properties of pentahydroxyhexanal. However, this subtle change is the very feature that specialized analytical instruments can detect.

Physical Properties

The physical properties of 5-¹³C labeled pentahydroxyhexanal are essentially identical to its unlabeled counterpart. It is expected to be a white to off-white crystalline solid.[5][6] Key physical properties are summarized in the table below, based on data for unlabeled isomers.

| Property | Value | Source |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | ~181.15 g/mol | [1] |

| Appearance | White to off-white solid | [1][5][6] |

| Melting Point | ~132-133 °C (for mannose isomers) | [5] |

| Boiling Point | ~410.8 °C at 760 mmHg (for mannose) | [5] |

| Water Solubility | Soluble | [5] |

| Stability | Stable, but hygroscopic. Combustible and incompatible with strong oxidizing agents. | [5] |

Note: These values are for the unlabeled compound and are expected to be nearly identical for the 5-¹³C labeled version.

Chemical Properties

The chemical reactivity of 5-¹³C labeled pentahydroxyhexanal is governed by its functional groups: the aldehyde and the five hydroxyl groups. The presence of the ¹³C isotope at the C-5 position does not alter its chemical reactivity in biological or synthetic reactions.

-

Cyclization: In aqueous solution, pentahydroxyhexanal exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings).[7] The ¹³C label at C-5 will be incorporated into the ring structure of the cyclic forms.

-

Oxidation-Reduction: The aldehyde group can be oxidized to a carboxylic acid (pentahydroxyhexanoic acid) or reduced to a primary alcohol (a hexitol). The hydroxyl groups can undergo esterification and etherification reactions.

-

Glycosylation: The hemiacetal hydroxyl group can react with an alcohol to form a glycoside. This is the basis for the formation of disaccharides, oligosaccharides, and polysaccharides.

The key takeaway is that 5-¹³C labeled pentahydroxyhexanal will participate in all the same biochemical reactions as its natural analogue, allowing it to serve as an effective tracer.[2]

Analytical Characterization: Detecting the ¹³C Label

The utility of 5-¹³C labeled pentahydroxyhexanal lies in our ability to distinguish it from the naturally abundant ¹²C-containing molecules. This is achieved through sophisticated analytical techniques that are sensitive to the mass and nuclear spin properties of the ¹³C isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by providing information about the carbon skeleton.[8] The low natural abundance of ¹³C (about 1.1%) means that signals from labeled compounds are significantly enhanced, allowing for sensitive detection.[8]

For 5-¹³C labeled pentahydroxyhexanal, the signal corresponding to the C-5 carbon will be dramatically intensified in the ¹³C NMR spectrum. Furthermore, the presence of the ¹³C nucleus will cause splitting (J-coupling) in the signals of adjacent protons (H-5 and H-4) and the adjacent carbon (C-4 and C-6) in high-resolution spectra, providing unambiguous confirmation of the label's position.[9]

Experimental Protocol: ¹³C NMR Analysis of 5-¹³C Labeled Pentahydroxyhexanal

-

Sample Preparation: Dissolve an accurately weighed sample of 5-¹³C labeled pentahydroxyhexanal in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 10-50 mg/mL in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum. Key parameters to set include:

-

Pulse sequence (e.g., zgpg30)

-

Spectral width (e.g., 0-220 ppm)

-

Acquisition time (e.g., 1-2 seconds)

-

Relaxation delay (e.g., 2-5 seconds)

-

Number of scans (dependent on sample concentration, typically 128 to 1024 scans)

-

-

Proton decoupling should be applied during acquisition to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum (e.g., using an internal standard like DSS or referencing the solvent signal).

-

Identify the enhanced signal corresponding to the ¹³C-labeled C-5 carbon. The chemical shift will be in the typical range for a secondary alcohol carbon in a sugar (approximately 70-80 ppm).

-

For more detailed analysis, acquire a ¹H NMR spectrum to observe the coupling of H-5 to the ¹³C-5 nucleus. Additionally, 2D NMR experiments like HSQC and HMBC can be used to confirm the connectivity and assignment of all signals.[10][11]

-

Caption: Workflow for ¹³C NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom increases the mass of pentahydroxyhexanal by approximately one atomic mass unit. This mass shift is readily detectable by modern mass spectrometers.[]

When analyzing a sample containing 5-¹³C labeled pentahydroxyhexanal, the mass spectrum will show a characteristic isotopic pattern. The molecular ion peak for the unlabeled compound (C₆H₁₂O₆) will have a nominal mass of 180, while the labeled compound (C₅¹³CH₁₂O₆) will have a nominal mass of 181.[1] The relative intensities of these peaks can be used to determine the isotopic enrichment of the sample.

High-resolution mass spectrometry can provide even more precise mass measurements, further confirming the elemental composition and the presence of the ¹³C label.[12]

Experimental Protocol: LC-MS Analysis of 5-¹³C Labeled Pentahydroxyhexanal

-

Sample Preparation:

-

Prepare a stock solution of 5-¹³C labeled pentahydroxyhexanal in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For complex biological samples, perform a metabolite extraction (e.g., using cold 80% methanol).[1]

-

-

Chromatographic Separation (LC):

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[13]

-

Select an appropriate column for monosaccharide analysis, such as an amino-bonded or HILIC column.[13]

-

Develop a suitable mobile phase gradient, often consisting of acetonitrile and water with a buffer.[13]

-

Inject the sample and separate the components. The retention time of the labeled compound will be identical to the unlabeled compound.

-

-

Mass Spectrometric Detection (MS):

-

Couple the LC system to a mass spectrometer (e.g., a triple quadrupole, Q-TOF, or Orbitrap).

-

Set the ionization source (e.g., electrospray ionization - ESI) to an appropriate mode (positive or negative).

-

Acquire data in full scan mode to observe the mass shift between the labeled and unlabeled compound.

-

For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method to specifically detect the m/z values corresponding to the unlabeled (e.g., m/z 179.056 for [M-H]⁻) and labeled (e.g., m/z 180.059 for [M-H]⁻) pentahydroxyhexanal.

-

-

Data Analysis:

-

Extract the ion chromatograms for the labeled and unlabeled species.

-

Integrate the peak areas.

-

Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled peak areas.

-

Caption: Workflow for LC-MS Analysis.

Applications in Research and Development

The unique properties of 5-¹³C labeled pentahydroxyhexanal make it an invaluable tool in various scientific disciplines.

-

Metabolic Flux Analysis: By introducing this labeled sugar into a biological system (cells, tissues, or whole organisms), researchers can trace the path of the C-5 carbon through metabolic pathways such as glycolysis, the pentose phosphate pathway, and the TCA cycle.[1] Analyzing the labeling patterns in downstream metabolites provides a quantitative map of metabolic fluxes.

-

Drug Development: In pharmacology, 5-¹³C labeled pentahydroxyhexanal can be used to study the effects of a drug on carbohydrate metabolism.[] It can also be incorporated into the synthesis of more complex labeled molecules to investigate their metabolic fate.[]

-

Glycobiology: The study of the structure, function, and biology of carbohydrates (glycans) can be advanced by using ¹³C labeled monosaccharides to probe the biosynthesis and modification of glycoproteins and glycolipids.[14][15]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of isotopically labeled compounds.

-

Storage Conditions: 5-¹³C labeled pentahydroxyhexanal should be stored at room temperature, away from light and moisture, in a tightly sealed container.[16] For long-term storage, especially in solution, storage at -20°C or -80°C is recommended to minimize degradation.[17]

-

Stability: While stable isotopes are not subject to radioactive decay, chemical decomposition can still occur over time.[18] It is advisable to periodically check the purity of the compound, especially if it has been in storage for an extended period.

Conclusion

5-¹³C labeled pentahydroxyhexanal is a sophisticated and powerful tool for scientific inquiry. Its physical and chemical properties are nearly identical to its natural counterpart, allowing it to function as a true metabolic tracer. The key to its utility lies in the ability of modern analytical techniques, primarily NMR and MS, to detect the subtle yet significant difference in mass and nuclear spin conferred by the ¹³C label. By understanding the principles outlined in this guide and implementing the provided protocols, researchers can effectively leverage this compound to gain deeper insights into the intricate workings of biological systems.

References

- Vertex AI Search. (n.d.). Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar.

- Cosgrave, E. F. J., & McCarthy, S. M. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. Waters Corporation.

- Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods.

- BenchChem. (2025). A Technical Guide to D-Glucose-13C-4: Applications in Metabolic Research.

- BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.

- Cambridge Isotope Laboratories, Inc. (n.d.). D-Glucose (¹³C₆, 99%).

- Guidechem. (n.d.). (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal.

- PubMed. (2014, June 15). NMR structure analysis of uniformly 13C-labeled carbohydrates.

- Vertex AI Search. (2026, March 11). The analysis of 80 simple saccharides by ion chromatography mass spectrometry.

- University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research.

- PMC. (n.d.). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards.

- PMC. (n.d.). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy.

- Journal of the American Chemical Society. (2017, April 13). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy.

- Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds.

- Oxford Academic. (2024, January 15). Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen.

- Scilit. (n.d.). Stability and storage of compounds labelled with radioisotopes.

- Karlstad University. (2025, February 20). NMR structure analysis of uniformly 13C-labeled carbohydrates.

- CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.

- PubMed. (n.d.). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships.

- Sigma-Aldrich. (n.d.). (2S,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.

- Wikipedia. (n.d.). Isotopic labeling.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. (2S,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal | 2595-98-4 [sigmaaldrich.com]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR structure analysis of uniformly 13C-labeled carbohydrates [kau.diva-portal.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 14. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. isotope.com [isotope.com]

- 17. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

Structural analysis and characterization of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

A Technical Guide to (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal

Executive Summary

The molecule (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal represents a highly specialized, isotopically labeled aldohexose. While frequently misannotated in commercial databases as a D-galactose derivative due to automated string-parsing errors, rigorous Cahn-Ingold-Prelog (CIP) stereochemical assignment confirms this molecule is definitively L-altrose-[5-¹³C] .

L-altrose is a rare monosaccharide originally isolated from the extracellular polysaccharides of the anaerobic bacterium Butyrivibrio fibrisolvens. The strategic incorporation of a Carbon-13 label at the C5 position provides an unparalleled NMR probe for studying the extreme conformational flexibility of the altropyranose ring, making it an invaluable tool for enzymologists and structural biologists studying promiscuous sugar kinases and aldose epimerases.

Stereochemical Architecture & Conformational Dynamics

Absolute Configuration Proof

To understand the structural behavior of this molecule, we must map its IUPAC nomenclature to its Fischer projection. The D-altrose enantiomer possesses a (2S, 3R, 4R, 5R) configuration, corresponding to a Left-Right-Right-Right hydroxyl arrangement. The target molecule exhibits a complete inversion at every chiral center: C2(R), C3(S), C4(S), C5(S) . This perfect inversion dictates the L-configuration, identifying the sugar as L-altrose.

The Conformational Equilibrium Problem

Unlike D-glucose, which rigidly locks into a single 4C1 chair conformation (>99%) to keep all bulky substituents equatorial, L-altrose faces severe 1,3-diaxial interactions regardless of the chair form it adopts. Consequently, in aqueous solution, L-altrose does not settle into a single state. Instead, it exists in a highly dynamic mutarotational equilibrium, toggling between the 4C1 chair, the 1C4 chair, and the skew-boat ( OS2 ) conformations.

The Role of the [5-¹³C] Isotopic Label

The C5 position is the structural linchpin of the molecule: it dictates the L-designation and its hydroxyl group attacks the C1 aldehyde to form the pyranose ring. By enriching C5 with a ¹³C isotope, researchers can bypass the heavily overlapping ¹H-NMR regions (3.5–4.0 ppm) typical of carbohydrates. The ¹³C nucleus acts as a localized magnetic antenna, allowing the precise measurement of heteronuclear scalar couplings (e.g., 3JC5,H1 and 3JC5,H3 ). These J -couplings are geometrically dependent (following the Karplus relationship) and are essential for calculating the exact mole fractions of the 4C1 , 1C4 , and OS2 conformers in real-time.

Analytical Workflows: Step-by-Step Protocols

To fully characterize L-altrose-[5-¹³C] and validate its isotopic fidelity, a dual-pronged analytical approach using High-Resolution Mass Spectrometry (HRMS) and Multi-Dimensional NMR is required.

Protocol 1: Isotopic Fidelity via LC-HRMS

Objective: Confirm the ¹³C label is strictly localized at C5 and has not scrambled during biosynthesis or chemical synthesis.

-

Sample Preparation: Dissolve 1 mg of L-altrose-[5-¹³C] in 1 mL of 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide to promote ionization.

-

Chromatography: Inject 2 µL onto a ZIC-HILIC column (Hydrophilic Interaction Liquid Chromatography). Use a gradient of 90% to 40% Acetonitrile over 15 minutes to retain the highly polar sugar.

-

Mass Spectrometry (ESI-TOF): Operate in negative electrospray ionization (ESI-) mode. Isolate the precursor ion [M−H]− at m/z 180.05 (the unlabeled mass is 179.05).

-

Collision-Induced Dissociation (CID): Apply 15-20 eV collision energy to induce cross-ring cleavages.

-

Data Analysis: Monitor the C4−C5−C6 fragmentation cluster. A valid[5-¹³C] label will yield a +1 Da shift exclusively in fragments containing the C5 node, while C1−C2−C3 fragments will match unlabeled theoretical masses.

Protocol 2: Conformational Elucidation via Multi-Dimensional NMR

Objective: Extract J -couplings and Nuclear Overhauser Effects (NOEs) to solve the conformational ensemble.

-

Solvent Exchange: Lyophilize 10 mg of the sample twice from 99.9% D2O to eliminate exchangeable hydroxyl protons, then dissolve in 600 µL of 99.99% D2O . Allow 24 hours at 25°C for complete mutarotational equilibrium.

-

1D ¹³C-NMR Acquisition: Acquire a ¹³C spectrum with ¹H decoupling. The enriched C5 signal will dominate the spectrum, typically appearing between 72–75 ppm depending on the anomeric ratio.

-

2D ¹H-¹³C HSQC: Run a Heteronuclear Single Quantum Coherence experiment to unambiguously map the C5 carbon to its directly attached H5 proton.

-

1D ¹H-NMR (¹³C-Coupled): Acquire a standard proton spectrum without ¹³C decoupling. The H5 proton will appear as a massive doublet (due to the 1JC5,H5 coupling of ~145 Hz), allowing for the extraction of long-range 2J and 3J couplings to neighboring protons.

-

2D NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy spectrum (mixing time ~500 ms) to measure through-space proximities. Strong H1-H5 NOEs are diagnostic of specific chair forms and anomeric configurations.

Analytical workflow for structural elucidation of L-altrose-[5-¹³C] using NMR and HRMS.

Quantitative Data & Reference Tables

The following tables summarize the expected analytical metrics for L-altrose-[5-¹³C], serving as a self-validating reference for the protocols described above.

Table 1: Empirical NMR Chemical Shifts for L-Altrose-[5-¹³C] in D2O (Note: Values are approximate and dependent on exact temperature and concentration)

| Nucleus / Position | α -Pyranose Form (ppm) | β -Pyranose Form (ppm) | Diagnostic Significance |

| C1 (Anomeric) | ~ 94.5 | ~ 92.1 | Determines α/β ratio |

| C5 (¹³C Labeled) | ~ 72.8 | ~ 74.5 | Primary structural probe |

| H1 (Anomeric) | ~ 5.15 | ~ 4.95 | 3JH1,H2 dictates C1/C2 dihedral |

| H5 | ~ 4.12 | ~ 3.90 | Extracted via HSQC correlation |

Table 2: Diagnostic HRMS/MS Fragmentation (Negative Ion Mode, [M-H]⁻)

| Fragment Type | Target Cleavage | Expected m/z | Isotopic Shift Observed? |

| Precursor Ion | Intact Molecule | 180.05 | Yes (+1 Da vs Unlabeled) |

| Cross-Ring A | C1−C2−C3−C4 | 119.03 | No (Matches Unlabeled) |

| Cross-Ring B | C3−C4−C5−C6 | 120.04 | Yes (+1 Da shift) |

Applications in Enzymology & Drug Development

Beyond basic structural characterization, L-altrose-[5-¹³C] is a powerful substrate for directed evolution and enzymology. Because L-altrose is a rare sugar, it is frequently used to test the promiscuity of engineered enzymes.

A landmark example is the directed evolution of the Lactococcus lactis galactokinase (GalK). Researchers engineered a GalK Y371H mutant capable of acting as the first anomeric D/L-sugar kinase . When L-altrose is fed to this mutant, the enzyme selectively binds and phosphorylates the substrate. Using L-altrose-[5-¹³C], researchers can utilize real-time ¹³C-NMR to monitor the conversion of the dynamic L-altrose equilibrium into a locked β -L-altrose-1-phosphate product in the 1C4 conformation, observing the chemical shift perturbation at the C5 position as the C1 hydroxyl is phosphorylated.

Enzymatic phosphorylation of L-altrose-[5-¹³C] by GalK Y371H, trapping the 1C4 conformation.

References

-

Stack, R. J. (1988). "Neutral Sugar Composition of Extracellular Polysaccharides Produced by Strains of Butyrivibrio Fibrisolvens". Applied and Environmental Microbiology. URL:[Link]

- Stack, R. J. (1990). "Microbial production of L-altrose". US Patent 4966845A.

-

Zhang, C., et al. (2006). "Creation of the first anomeric d/l-sugar kinase by means of directed evolution". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

A Technical Guide to 5-¹³C-Pentahydroxyhexanal (D-Glucose-5-¹³C): Synthesis, Characterization, and Applications in Metabolic Research

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking of metabolic pathways and accurate quantification of analytes. This guide provides an in-depth technical overview of 5-¹³C-pentahydroxyhexanal, more commonly known as D-glucose-5-¹³C. We delve into the principal synthesis strategies, including chemical, enzymatic, and biosynthetic routes, offering insights into the rationale behind these methodologies. Furthermore, we detail the critical analytical techniques for purification and characterization, ensuring isotopic and chemical purity. Finally, we explore the compound's key applications in metabolic flux analysis and as an internal standard, providing researchers, chemists, and drug development professionals with a comprehensive resource for utilizing this powerful tracer molecule.

Introduction: The Significance of Positional Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotope, creating a tracer that can be monitored through a biological or chemical system.[1] While radioactive isotopes like ¹⁴C have been historically significant, stable (non-radioactive) isotopes such as Carbon-13 (¹³C) have become paramount in metabolic research due to their safety and the powerful analytical techniques available for their detection.[2]

5-¹³C-Pentahydroxyhexanal, or D-Glucose-5-¹³C (CAS 120388-24-1), is a glucose molecule where the carbon atom at the C-5 position has been replaced with a ¹³C isotope.[3][4] This specific labeling is not arbitrary; the fate of the C-5 carbon provides unique insights into central carbon metabolism. For instance, its pathway through the Pentose Phosphate Pathway (PPP) versus glycolysis and the Tricarboxylic Acid (TCA) cycle can be distinguished, allowing for the dissection of these interconnected networks.[5] The ability to trace the journey of a specific atom provides a granular view of metabolic fluxes that is unattainable with uniformly labeled tracers alone.[6]

This guide serves as a technical primer on the synthesis, validation, and application of this specific and valuable isotopologue.

Synthesis and Discovery Pathways

The synthesis of a position-specifically labeled carbohydrate like D-Glucose-5-¹³C requires precise control over stereochemistry and regioselectivity. The choice of pathway—chemical, enzymatic, or biosynthetic—depends on factors such as required purity, scale, and cost.

Chemical Synthesis

Chemical synthesis offers a high degree of control but often involves multi-step processes with protection and deprotection of hydroxyl groups. While a specific, published route for D-Glucose-5-¹³C is not commonly detailed, a plausible strategy can be constructed based on established principles of carbohydrate chemistry. A likely approach would start from a precursor like D-xylose (a five-carbon sugar) and extend the carbon chain using a ¹³C-labeled reagent.

A generalized workflow, adapted from similar chain-extension syntheses like the Kiliani-Fischer synthesis, is outlined below.[7]

Caption: Plausible chemical synthesis workflow for D-Glucose-5-¹³C.

Causality in Chemical Synthesis:

-

Protection: The multiple hydroxyl groups of sugars are chemically similar. Protecting them (e.g., as acetates or benzyl ethers) is essential to direct the reaction to the desired position—in this case, the aldehyde group for chain extension.[8]

-

Stereoselectivity: The key challenge is creating the correct stereochemistry at the new chiral centers (C-4 and C-5). The choice of reagents for steps like dihydroxylation is critical to favor the gluco configuration over its epimers.

-

Purification: The formation of epimeric byproducts is common in carbohydrate synthesis, necessitating rigorous chromatographic separation to isolate the desired D-glucose isomer.[7]

Enzymatic Synthesis

Enzymatic methods offer unparalleled stereospecificity and operate under mild conditions, often eliminating the need for complex protection-deprotection steps. An aldolase enzyme, for instance, could be used to condense a ¹³C-labeled two-carbon donor (like ¹³C₂-glycolaldehyde) with a four-carbon acceptor to form the six-carbon backbone.

Experimental Protocol: Hypothetical Enzymatic Synthesis

-

Substrate Preparation: Synthesize or procure a suitable ¹³C-labeled precursor, such as [1,2-¹³C]-glycolaldehyde phosphate.

-

Enzymatic Reaction: In a buffered aqueous solution (e.g., 50 mM HEPES, pH 7.5), combine D-erythrose-4-phosphate (the acceptor) with the ¹³C-labeled donor substrate.

-

Enzyme Addition: Initiate the reaction by adding a purified aldolase or transketolase known to catalyze this specific condensation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours, monitoring progress via TLC or LC-MS.

-

Quenching & Deprotection: Stop the reaction by adding acid or heat. If phosphorylated intermediates are formed, treat with a phosphatase enzyme (e.g., alkaline phosphatase) to yield the final sugar.

-

Purification: Purify the resulting D-Glucose-5-¹³C using anion-exchange chromatography followed by size-exclusion chromatography.

Biosynthesis (In Vivo Labeling)

A common and cost-effective method for producing labeled biomass is to culture microorganisms (like E. coli or yeast) or cells in a medium where the sole carbon source is isotopically labeled.[9] To achieve specific labeling at C-5, one would need to provide a precursor that enters central metabolism in a way that predictably labels this position. For example, feeding cells a specifically labeled three-carbon precursor that enters gluconeogenesis could result in the desired isotopologue. However, this method often results in label scrambling and is less controlled than chemical or enzymatic synthesis for producing a single, pure isotopologue.

| Synthesis Method | Advantages | Disadvantages | Typical Purity |

| Chemical | High control over label position; scalable. | Multi-step; harsh conditions; often produces epimeric mixtures. | >98% |

| Enzymatic | High stereospecificity; mild conditions; fewer byproducts. | Enzymes can be expensive/unstable; substrate specificity can be limiting. | >99% |

| Biosynthetic | Cost-effective for bulk production; produces biologically relevant molecules. | Difficult to control specific label position; results in a mixture of isotopologues. | Variable |

Purification and Analytical Characterization

The utility of an isotopic tracer is contingent on its purity. Both chemical and isotopic purity must be rigorously validated.

Purification

Following synthesis, the crude product is purified to remove unreacted starting materials, reagents, and isomeric byproducts.

-

Column Chromatography: Often the first step, using silica gel or ion-exchange resins.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for final purification, often using an aminopropyl-bonded silica column with an acetonitrile/water mobile phase to achieve high-resolution separation of sugar isomers.

Characterization and Quality Control

Confirming the identity, purity, and exact location of the isotopic label is a critical, self-validating step.

Caption: Workflow for purification and analytical validation.

Analytical Techniques:

| Technique | Purpose | Key Information Provided |

| ¹³C NMR Spectroscopy | Definitive confirmation of label position. | A significantly enhanced signal for the C-5 carbon (~77 ppm for β-anomer) relative to natural abundance signals.[10] |

| Mass Spectrometry (MS) | Confirmation of mass and isotopic enrichment. | Detection of the M+1 ion peak, confirming the incorporation of a single ¹³C atom. The ratio of labeled to unlabeled ions quantifies enrichment.[11][12] |

| ¹H NMR Spectroscopy | Structural confirmation and anomeric ratio. | Provides a complete proton spectrum to confirm the glucose structure. Integration of anomeric proton signals (α vs. β) determines the isomeric ratio in solution.[10] |

| 2D NMR (e.g., HSQC) | Unambiguous assignment of signals. | Correlates each proton with its directly attached carbon, providing definitive proof that the enhanced ¹³C signal corresponds to the C-5 proton's carbon partner.[13] |

Protocol: 1D ¹³C NMR for Label Confirmation

-

Sample Preparation: Dissolve 5-10 mg of purified D-Glucose-5-¹³C in 0.5 mL of high-purity deuterium oxide (D₂O). Transfer to a 5 mm NMR tube.[10]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a spectral width covering the sugar region (approx. 50-110 ppm), a sufficient number of scans for a high signal-to-noise ratio, and a relaxation delay of ~2 seconds.

-

Data Analysis: Process the spectrum and identify the six primary carbon signals for the α- and β-anomers of glucose. The signal corresponding to C-5 will be dramatically more intense than the others, confirming the label's position.

Applications in Scientific Research

The strategic placement of the ¹³C label at the C-5 position makes this molecule a powerful tool for probing specific aspects of cellular metabolism.

Metabolic Flux Analysis (MFA)

MFA is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a cell.[2] By providing D-Glucose-5-¹³C as a substrate, researchers can trace its fate and measure the activity of key pathways.

-

Glycolysis vs. Pentose Phosphate Pathway (PPP): In glycolysis, the C-5 of glucose becomes the C-2 of pyruvate and lactate. In the oxidative PPP, the C-1 carbon is lost as CO₂, and subsequent rearrangements alter the position of the C-5 label. By analyzing the labeling patterns in downstream metabolites like lactate, alanine, or ribose sugars using NMR or MS, the relative flux through these competing pathways can be precisely calculated.[5][14]

Caption: Metabolic fate of the C-5 label from glucose.

Tracing Anaplerotic and Cataplerotic Reactions

The labeled carbon from D-Glucose-5-¹³C will enter the TCA cycle via pyruvate dehydrogenase (as [1-¹³C]-Acetyl-CoA) or pyruvate carboxylase (as [2-¹³C]-Oxaloacetate).[2][15] Analyzing the complex labeling patterns (isotopologues) of TCA cycle intermediates like glutamate by ¹³C NMR or MS reveals the activity of these anaplerotic (replenishing) and cataplerotic (draining) pathways, which are crucial for biosynthesis and cellular homeostasis.[16][17]

Isotope Dilution Mass Spectrometry (IDMS)

D-Glucose-5-¹³C serves as an ideal internal standard for the highly accurate quantification of natural (unlabeled) glucose in complex biological matrices like serum or whole blood.[11][18] In this technique, a known amount of the labeled standard is spiked into the sample. The sample is processed, and the ratio of the unlabeled analyte to the labeled standard is measured by MS.[19][20] Because the labeled standard has virtually identical chemical and physical properties to the analyte, it corrects for any sample loss during extraction, derivatization, or ionization, leading to exceptional accuracy and precision.[12] This is considered a "definitive method" for glucose measurement.[18]

Conclusion

5-¹³C-Pentahydroxyhexanal (D-Glucose-5-¹³C) is more than just a labeled molecule; it is a precision tool for the quantitative study of cellular physiology. Its synthesis, while challenging, yields a tracer whose specific labeling pattern provides unparalleled insight into the intricate network of central carbon metabolism. Rigorous analytical characterization by NMR and MS is a non-negotiable step that underpins the trustworthiness of any subsequent biological data. For researchers in metabolism, oncology, and drug development, a thorough understanding of how this tracer is made, validated, and applied is essential for designing robust experiments and generating high-impact, reliable data.

References

- BenchChem Technical Support Team. (2025). Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection. BenchChem. [URL: https://www.benchchem.com/application-notes/nmr-spectroscopy-for-d-glucose-13c-d2-detection]

- Magni, F., Paroni, R., Bonini, P. A., & Kienle, M. G. (1992). Determination of serum glucose by isotope dilution mass spectrometry: candidate definitive method. Clinical chemistry, 38(3), 381–385. [URL: https://pubmed.ncbi.nlm.nih.gov/1547579/]

- van der Knaap, M. S., van der Grond, J., van Rijen, P. C., Faber, J. A., Valk, J., & Willemse, J. (1992). 13C NMR studies of glucose metabolism in human leukemic CEM-C7 and CEM-C1 cells. Magnetic resonance in medicine, 23(2), 356-366. [URL: https://pubmed.ncbi.nlm.nih.gov/1549092/]

- Ostrem, J. L., Zang, H., Moore, S. F., Davidson, S. M., & DeBerardinis, R. J. (2013). 13C NMR analysis of 13C glucose metabolism in myc-/- and myc+/+ cells during cell-cycle entry. ResearchGate. [URL: https://www.researchgate.net/figure/13C-NMR-analysis-of-13C-glucose-metabolism-in-myc-and-myc-cells-during-cell-cycle_fig1_236943181]

- Prestegard, J. H., Agard, D. A., & Moremen, K. W. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, 30(11), 856-865. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7480829/]

- Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2012). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. PloS one, 7(5), e37841. [URL: https://core.ac.uk/display/82772529]

- Isbell, H. S., Karabinos, J. V., Frush, H. L., Holt, N. B., Schwebel, A., & Galkowski, T. T. (1952). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C14. Journal of Research of the National Bureau of Standards, 48(3), 163. [URL: https://www.scispace.com/paper/isbell-karabinos-frush-holt-et-al-1952-synthesis-of-d-glucose-1-c14-and-d-mannose-1-c14]

- Stenving, R., Christensen, M. K., & Borch-Johnsen, K. (1995). Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood. Clinical chemistry, 41(12), 1775–1780. [URL: https://journals.lww.com/clinchem/fulltext/1995/12000/accurate_and_precise_isotope_dilution_mass.16.aspx]

- Magni, F., Paroni, R., Bonini, P. A., & Kienle, M. G. (1992). Determination of Serum Glucose by Isotope Dilution Mass Spectrometry: Candidate Definitive Method. Sci-Hub. [URL: https://sci-hub.se/10.1093/clinchem/38.3.381]

- Stöckl, D., Thienpont, L. M., & De Leenheer, A. P. (1995). Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood. Ovid. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=reference&D=ovft&NEWS=N&AN=00003233-199512000-00016]

- BenchChem. (2025). A Technical Guide to the Synthesis and Isotopic Purity Analysis of D-Glucose-d2. BenchChem. [URL: https://www.benchchem.com/technical-guide/synthesis-and-isotopic-purity-analysis-of-d-glucose-d2]

- Siekmann, L. (2009). Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems. Journal of diabetes science and technology, 3(4), 791–796. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2769970/]

- Shen, J., Terskikh, V., Struppe, J., Hassan, A., Monette, M., Hung, I., Gan, Z., Brinkmann, A., & Wu, G. (2022). Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. Chemical Science, 13(9), 2591-2603. [URL: https://www.semanticscholar.org/paper/Solid-state-17O-NMR-study-of-%CE%B1-d-glucose%3A-new-in-Shen-Terskikh/04a6e872951978255959c536551b8162e21b069d]

- Maher, E. A., Marin-Valencia, I., Bachoo, R. M., Mashimo, T., Rais, R., Hatanpaa, K. J., ... & DeBerardinis, R. J. (2012). Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo. NMR in biomedicine, 25(11), 1234-1244. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448834/]

- BenchChem. (2025). Synthesis of Alpha-D-glucose-¹³C for Research: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/uploads/technical-documents/synthesis-of-alpha-d-glucose-13c-for-research.pdf]

- Gameiro, P. A., Yang, J., Metelo, A. M., Pérez-Carro, R., & Stephanopoulos, G. (2013). 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells. Methods in enzymology, 532, 299-318. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018781/]

- Isbell, H. S., Frush, H. L., & Sniegoski, L. T. (1968). Tritium-labeled compounds. XII. Note on the synthesis of D-glucose-2-t and D-mannose-2-t. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry, 72A(6), 759. [URL: https://nvlpubs.nist.gov/nistpubs/jres/72A/6/V72.N06.A11.pdf]

- Cambridge Isotope Laboratories, Inc. (n.d.). D-Glucose (5-¹³C, 98%). Retrieved March 21, 2026. [URL: https://www.isotope.com/products/clm-1395]

- Lyssiotis, C. A., Breitkopf, S. B., Yuan, M., Bellinger, G., & Asara, J. M. (n.d.). Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/application-note/fluxing-through-cancer-tracking-the-fate-of-13c-labeled-energy-sources-glucose-and-glutamine-in-cancer-cells-and-mouse-tumors]

- Halama, A., Giongo, A., & Suhre, K. (2019). Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions. Metabolites, 9(9), 195. [URL: https://www.mdpi.com/2218-1989/9/9/195]

- Liu, X., Tulp, O., & Buhman, K. K. (2016). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Nutrition & metabolism, 13(1), 1-13. [URL: https://nutritionandmetabolism.biomedcentral.com/articles/10.1186/s12986-016-0143-5]

- Zarychta, B., & Zarychta, M. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Journal of Radioanalytical and Nuclear Chemistry, 1-18. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11139414/]

- Creative Proteomics. (n.d.). 13C-labeled glucose for 13C-MFA. Retrieved March 21, 2026. [URL: https://www.creative-proteomics.com/services/13c-labeled-glucose-for-13c-mfa.htm]

- MilliporeSigma. (n.d.). D-Glucose-5-13C. Retrieved March 21, 2026. [URL: https://www.sigmaaldrich.com/US/en/product/sial/489880]

- Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 47(5), e168-e168. [URL: https://www.

- Cambridge Isotope Laboratories, Inc. (n.d.). D-Glucose (5-¹³C, 98%) - CLM-1395-0.5. Retrieved March 21, 2026. [URL: https://www.isotope.com/products/d-glucose-5-13c-98-clm-1395-0-5]

- Alves, T. C., Pongratz, R. L., Zhao, X., Yarborough, O., Sereda, S., Shirihai, O., ... & Kibbey, R. G. (2015). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of proteome research, 14(12), 5274-5284. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.5c00514]

Sources

- 1. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. isotope.com [isotope.com]

- 4. D-Glucose-5-13C 98 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 13C NMR studies of glucose metabolism in human leukemic CEM-C7 and CEM-C1 cells [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. ovid.com [ovid.com]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions [mdpi.com]

- 15. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of serum glucose by isotope dilution mass spectrometry: candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sci-Hub. Determination of Serum Glucose by Isotope Dilution Mass Spectrometry: Candidate Definitive Method / Clinical Chemistry, 1992 [sci-hub.box]

- 20. Application of the Reference Method Isotope Dilution Gas Chromatography Mass Spectrometry (ID/GC/MS) to Establish Metrological Traceability for Calibration and Control of Blood Glucose Test Systems - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of (2R,3S,4S,5S)-pentahydroxyhexanal isotopes

An In-Depth Technical Guide to the Thermodynamic Stability of (2R,3S,4S,5S)-Pentahydroxyhexanal Isotopes (D-Glucose)

Abstract

(2R,3S,4S,5S)-pentahydroxyhexanal, commonly known as D-glucose, is a cornerstone of biological energy and a fundamental structural motif in numerous pharmaceuticals. The substitution of atoms with their stable isotopes (e.g., ²H, ¹³C, ¹⁸O) is a critical technique in drug development and metabolic research for tracing pathways and altering pharmacokinetic profiles. However, isotopic substitution is not a passive act; it introduces subtle but significant perturbations to the molecule's thermodynamic landscape. This guide provides a detailed exploration of the factors governing the thermodynamic stability of D-glucose isotopes. We will dissect the intricate solution-state equilibria of glucose, explain the quantum mechanical origins of isotopic influence on these equilibria, detail the state-of-the-art experimental and computational methodologies for their characterization, and discuss the profound implications for pharmaceutical and biochemical research.

Part 1: The Structural and Conformational Landscape of D-Glucose

In aqueous solution, D-glucose is not a single, static entity but exists as a dynamic equilibrium between multiple isomers.[1] Understanding this equilibrium is the foundation for appreciating the effects of isotopic substitution.

Ring-Chain Tautomerism: Pyranose and Furanose Forms

The open-chain aldehyde form of glucose undergoes a spontaneous and reversible intramolecular cyclization, forming either a six-membered ring (pyranose) or a five-membered ring (furanose).[2]

-

Pyranose Form: Formed by the attack of the hydroxyl group on carbon 5 (C5) at the C1 aldehyde. In solution, over 99% of D-glucose exists in the pyranose form.[3]

-

Furanose Form: Formed by the attack of the C4 hydroxyl group at the C1 aldehyde. This form accounts for less than 1% of the equilibrium mixture.[4]

The overwhelming predominance of the pyranose ring is due to its superior thermodynamic stability. The pyranose ring can adopt a near-perfect chair conformation, which minimizes both angle strain and dihedral (torsional) strain, akin to cyclohexane.[4][5] The furanose ring is forced into less stable envelope or twist conformations.[4]

Anomeric Equilibrium: The α and β Divide

The process of cyclization creates a new stereocenter at C1, the anomeric carbon. This gives rise to two diastereomers, called anomers, designated α and β.

-

α-D-glucopyranose: The C1 hydroxyl group is in an axial position (trans to the CH₂OH group at C5).

-

β-D-glucopyranose: The C1 hydroxyl group is in an equatorial position (cis to the CH₂OH group at C5).

These anomers are in equilibrium in solution, with the β form being the more stable and thus more abundant (~64%) compared to the α form (~36%).[4] The greater stability of the β anomer is attributed to the fact that its anomeric hydroxyl group, along with all other non-hydrogen substituents, can occupy the sterically favorable equatorial positions in the chair conformation.

Caption: D-Glucose equilibrium in solution, mediated by the open-chain form.

Part 2: Isotopic Perturbation of Thermodynamic Stability

The substitution of an atom with one of its heavier isotopes primarily alters the vibrational energy of the chemical bonds it forms. This change in zero-point energy (ZPE) is the origin of equilibrium isotope effects (EIEs), where isotopic substitution can shift the position of a chemical equilibrium.[6][7][8]

For D-glucose, this manifests as a measurable shift in the anomeric equilibrium, a phenomenon known as a Conformational Equilibrium Isotope Effect (CEIE).[9][10]

Quantifying Isotopic Influence on Anomeric Equilibrium

Pioneering work using ¹³C NMR spectroscopy has precisely quantified the effect of deuterium (²H) substitution at each carbon position on the α/β equilibrium of D-glucopyranose.[9][10] The effect is expressed as the equilibrium constant ratio, H/DKβ/α, where a value greater than 1 indicates that deuterium substitution favors the β-anomer more than hydrogen does.

| Isotopic Label Position | H/DKβ/α (Equilibrium Constant Ratio) | Primary Mechanism of Isotope Effect |

| [1-²H]-glucose | 1.043 ± 0.004 | Hyperconjugation (Anomeric Effect)[9][10] |

| [2-²H]-glucose | 1.027 ± 0.005 | Hydroxyl Rotational Restriction[9][10] |

| [3-²H]-glucose | 1.027 ± 0.004 | Steric Repulsion[9][10] |

| [4-²H]-glucose | 1.001 ± 0.003 | Negligible Effect[9][10] |

| [5-²H]-glucose | 1.036 ± 0.004 | Steric Repulsion[9][10] |

| [6,6'-²H₂]-glucose | 0.998 ± 0.004 | Negligible Effect[9][10] |

Table 1: Deuterium Isotope Effects on the Anomeric Equilibrium of D-Glucopyranose in Water. Data sourced from Lewis & Schramm.[9][10]

Causality: The Physicochemical Origins of Isotope Effects

The observed shifts in equilibrium are not random; they are governed by specific intramolecular interactions that are sensitive to isotopic mass.

-

Hyperconjugation at C1: The largest effect is seen with substitution at the anomeric carbon (C1). In the β-anomer, the axial C1-H bond is positioned for optimal orbital overlap with the p-type lone pair of the ring oxygen (O5). This stabilizing hyperconjugative interaction (n -> σ*) weakens the C1-H bond.[9][10][11] Substituting H with the heavier D atom in this weakened bond provides a greater stabilizing ZPE effect compared to the α-anomer, where this specific interaction is absent. This pushes the equilibrium toward the β form.

-

Steric Repulsion at C3 and C5: In the α-anomer, the axial C1-hydroxyl group creates a syn-diaxial steric repulsion with the axial hydrogens at C3 and C5.[9][10] Replacing these hydrogens with larger-van der Waals-radius deuterium atoms increases this repulsion, destabilizing the α-anomer and thus favoring the β-anomer.

-

Rotational Restriction at C2: The orientation of the C2-hydroxyl group is different in the two anomers (~160° in α vs. ~60° in β, in the gas phase).[11] This difference in rotational restriction leads to distinct vibrational environments for the C2-H bond, resulting in a net isotope effect that favors the β-anomer upon deuteration.[9][10]

Caption: Key intramolecular forces driving isotope effects in glucose anomers.

Part 3: Methodologies for Assessing Thermodynamic Stability

A robust assessment of isotopic effects on thermodynamic stability requires a combination of high-precision experimental techniques and sophisticated computational modeling.

Experimental Protocols

Protocol 3.1.1: ¹³C NMR Spectroscopy for Anomeric Equilibrium

This is the gold standard for determining the relative concentrations of α and β anomers in solution.[9][10][12]

Objective: To quantify the H/DKβ/α for a deuterated glucose sample.

Methodology:

-

Sample Preparation: Prepare two samples of identical molarity (~50-100 mM) in D₂O: one of unlabeled D-glucose and one of the specific position-labeled deuterated D-glucose.

-

Equilibration: Allow both samples to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure the anomeric equilibrium is fully established.

-

NMR Acquisition: Acquire quantitative ¹³C NMR spectra for both samples on a high-field NMR spectrometer. Key parameters include a long relaxation delay (5x T₁) and proton decoupling to ensure accurate integration.

-

Data Processing: Process the spectra identically. Identify the well-resolved signals for the anomeric carbon (C1) of both the α (~92 ppm) and β (~96 ppm) anomers.

-

Quantification: Carefully integrate the areas of the C1 α and C1 β peaks for both the unlabeled (HKβ/α) and labeled (DKβ/α) samples.

-

Calculation: The conformational equilibrium isotope effect is calculated as the ratio of the two equilibrium constants: H/DKβ/α = (Integralβ-H / Integralα-H) / (Integralβ-D / Integralα-D) .

Protocol 3.1.2: Calorimetry for Overall Thermal Stability

Calorimetric methods measure heat changes associated with physical or chemical processes, providing data on overall molecular stability.[13]

Objective: To compare the thermal decomposition profile of an isotopically labeled vs. unlabeled glucose sample using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh equal amounts (e.g., 5-10 mg) of the dry, crystalline unlabeled and labeled glucose into separate DSC pans. Seal the pans hermetically.

-

DSC Program: Place a sample pan and an empty reference pan into the DSC cell. Heat the samples at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 300°C).

-

Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Analysis: Compare the thermograms of the labeled and unlabeled samples. Key parameters to analyze are the onset temperature of decomposition and the peak temperature of the exothermic event. A higher decomposition temperature indicates greater thermal stability.[13]

Computational Chemistry Workflow

Computational methods provide invaluable insight into the energetic and electronic factors that are difficult to measure directly.[9][10]

Objective: To calculate the energy difference between the α and β anomers of unlabeled and isotopically labeled glucose.

Workflow:

-

Structure Generation: Build initial 3D structures of the α and β anomers of D-glucopyranose.

-

Conformational Search: Perform a systematic conformational search for each anomer to locate the lowest energy conformers (rotamers of the hydroxyl and hydroxymethyl groups).

-

Geometry Optimization: Optimize the geometry of the most stable conformers using an appropriate level of theory (e.g., Density Functional Theory with a basis set like 6-31G**).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms they are true energy minima and provides the zero-point vibrational energies (ZPVE).

-

Isotopic Substitution: Repeat steps 3 and 4 for the isotopically substituted molecule (e.g., replacing a specific H with D). The software will calculate the new ZPVE based on the mass change.

-

Energy Analysis: The relative stability is determined by the difference in total electronic energy plus the ZPVE. The isotope effect on the equilibrium can be predicted from the difference in the energy gaps (ΔEβ-α) between the unlabeled and labeled species.

-

NBO Analysis: Perform Natural Bond Orbital (NBO) analysis on the final structures to quantify hyperconjugative interactions and understand their contribution to stability.[9][10]

Caption: Workflow for assessing isotopic effects on thermodynamic stability.

Part 4: Implications for Research and Drug Development

The subtle thermodynamic shifts caused by isotopic labeling have significant practical consequences.

Pharmacokinetics and the "Kinetic Isotope Effect"

In drug development, replacing hydrogen with deuterium at a site of metabolic oxidation can significantly slow down the rate of metabolism. This is known as the Kinetic Isotope Effect (KIE) and is exploited to improve a drug's half-life and reduce toxic metabolites.[14] While the KIE is a kinetic phenomenon, the underlying thermodynamic stability and conformational preference of the molecule can influence its susceptibility to enzymatic attack. A shift in the anomeric equilibrium of a glucose-based drug, for instance, could alter the concentration of the specific anomer that an enzyme recognizes, thereby indirectly modulating its metabolic rate.

Stable Isotope Tracers in ADME Studies

Stable isotopes like ¹³C, ¹⁵N, and ²H are invaluable as tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[15][16] They are non-radioactive and can be safely administered to human subjects, including vulnerable populations.[15] Accurate interpretation of these tracer studies relies on the assumption that the labeled molecule behaves identically to its unlabeled counterpart. While this is largely true, this guide demonstrates that there are subtle thermodynamic differences. For high-precision studies, particularly those involving equilibria, these inherent isotope effects must be acknowledged as potential sources of minor variation.

Enzymology and Substrate Recognition

Many enzymes exhibit a high degree of stereospecificity, often binding preferentially to one anomer of glucose.[11] For example, hexokinase preferentially phosphorylates the α-anomer. Any isotopic substitution that shifts the anomeric equilibrium (a thermodynamic effect) will change the effective concentration of the preferred substrate, which must be accounted for when studying the kinetics of the enzymatic reaction. Understanding the thermodynamics of the free sugar is a mandatory prerequisite for correctly interpreting isotope effects in an enzyme-bound system.[9][10]

Conclusion

The thermodynamic stability of (2R,3S,4S,5S)-pentahydroxyhexanal is not a fixed property but a dynamic landscape of conformational and anomeric equilibria. Isotopic substitution, particularly with deuterium, acts as a precise tool to perturb this landscape in predictable ways, driven by fundamental principles of hyperconjugation and steric interactions. A comprehensive understanding of these effects, achieved through the synergistic application of NMR spectroscopy, calorimetry, and computational chemistry, is not merely an academic exercise. It is essential for the rational design of deuterated drugs, the accurate interpretation of metabolic tracer studies, and the fundamental analysis of enzyme-substrate interactions, reinforcing the principle that even the smallest atomic changes can have significant macroscopic consequences in science and medicine.

References

-

Lewis, B. E., & Schramm, V. L. (2001). Conformational Equilibrium Isotope Effects in Glucose by 13C NMR Spectroscopy and Computational Studies. Journal of the American Chemical Society. [Link]

-

Lewis, B. E., & Schramm, V. L. (2001). Conformational equilibrium isotope effects in glucose by (13)C NMR spectroscopy and computational studies. PubMed. [Link]

-

Lewis, B. E., & Schramm, V. L. (2002). Fine print in isotope effects: the glucose anomeric equilibrium and binding of glucose to human brain hexokinase. Nukleonika. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Chemistry Stack Exchange. (2015). Stability of furanose vs. pyranose form of glucose?. Chemistry Stack Exchange. [Link]

-

Westerterp-Plantenga, M. S., et al. (1997). Comparative continuous-indirect-calorimetry study of two carbohydrates with different glycemic indices. PubMed. [Link]

-

SciTechnol. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. [Link]

-

Raemy, A., & Löliger, J. (1983). Thermal behaviour of carbohydrates studied by heat flow calorimetry. AKJournals. [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Moravek, Inc.. [Link]

-

Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

Fiveable. (2025). Equilibrium isotope effects. Fiveable. [Link]

-

Anderson, S. M. (n.d.). Isotope Effects in Gas-Phase Chemical Reactions and Photodissociation Processes. University of New Mexico. [Link]

-

ResearchGate. (n.d.). Equilibrium Isotope Effects. ResearchGate. [Link]

-

Pfeffer, P. E., et al. (1985). Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. PubMed. [Link]

-

Schellekens, R. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. PubMed. [Link]

-

eQuilibrator. (n.d.). D-Glucose. eQuilibrator. [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

-

Bigeleisen, J. (1964). Isotope effects in phase equilibria; a new tool for the study of intermolecular forces. Journal de Chimie Physique. [Link]

-

Sussich, F., & Cesàro, A. (2000). The kinetics of periodate oxidation of carbohydrates: a calorimetric approach. PubMed. [Link]

-

ACS Publications. (n.d.). Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. Biochemistry. [Link]

-

RSC Publishing. (n.d.). The conformational behaviour of free d-glucose—at last. RSC Publishing. [Link]

-

Semantic Scholar. (n.d.). The conformational behaviour of free D-glucose—at last. Semantic Scholar. [Link]

-

Dam, T. K., & Brewer, C. F. (2002). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Chemical Reviews. [Link]

-

LibreTexts Chemistry. (n.d.). Gibbs Free Energy. LibreTexts. [Link]

-

MDPI. (2026). Carbohydrate and Fat Oxidation in Muscle Assessed with Exercise Calorimetry in 6465 Subjects. MDPI. [Link]

-

Dalal Institute. (n.d.). Conformations of Sugars. Dalal Institute. [Link]

-

SciSpace. (n.d.). Physical chemistry of small carbohydrates - equilibrium solution properties. SciSpace. [Link]

-

ResearchGate. (n.d.). Free energy profile (ΔG in kcal/mol) for the formation of glucose and mannose in the second aldol reaction. ResearchGate. [Link]

-

NIST WebBook. (n.d.). Glucose. NIST. [Link]

-

Goldberg, R. N., & Tewari, Y. B. (1989). Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses. Journal of Physical and Chemical Reference Data. [Link]

-

ACS Publications. (2025). Position-Specific Carbon Isotope Analysis of Glucose at Natural Isotope Abundance by Electrospray-Ionization Orbitrap Mass Spectrometry. Analytical Chemistry. [Link]

-

Creative Biolabs. (n.d.). Monosaccharide Properties – Key Biochemical Insights. Creative Biolabs. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia. [Link]

-

ResearchGate. (n.d.). Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography. ResearchGate. [Link]

-

PMC. (n.d.). Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds. PMC. [Link]

-

AIP Publishing. (2013). Effects of sugars on the thermal stability of a protein. AIP Publishing. [Link]

-

Taylor & Francis. (2015). The complex isotopologue space of glucose as a framework for the study of human intermediary metabolism. Taylor & Francis. [Link]

-

ResearchGate. (n.d.). Example of some isotopomers and isotopologues of the glucose. ResearchGate. [Link]

-

secrets of science. (n.d.). A granular look at sugar. secrets of science. [Link]

-

PMC. (2025). d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PMC. [Link]

Sources

- 1. Monosaccharide Properties – Key Biochemical Insights - Creative Biolabs [creative-biolabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational equilibrium isotope effects in glucose by (13)C NMR spectroscopy and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. akjournals.com [akjournals.com]

- 14. ukisotope.com [ukisotope.com]

- 15. metsol.com [metsol.com]

- 16. scitechnol.com [scitechnol.com]

Foundational NMR characteristics of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

An In-depth Technical Guide to the Foundational NMR Characteristics of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal

Authored by: A Senior Application Scientist

Introduction: Decoding Carbohydrate Complexity with Isotope-Resolved NMR

Carbohydrates are fundamental to a vast array of biological processes, from energy metabolism to cellular recognition and signaling.[1] Their structural complexity, characterized by multiple stereocenters, conformational flexibility, and the formation of glycosidic linkages, presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural and conformational analysis of carbohydrates in solution.[1][2] It provides unparalleled insight into the primary structure, stereochemistry, and three-dimensional architecture of these vital biomolecules.

This guide focuses on (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, the open-chain aldehyde form of D-glucose. In solution, this molecule exists in a dynamic equilibrium with its more stable cyclic hemiacetal forms: the α- and β-pyranoses (six-membered rings) and the less abundant α- and β-furanoses (five-membered rings).[3][4][5] The pyranose forms typically account for over 99% of the equilibrium mixture at ambient temperature.[4]

To enhance the analytical power of NMR, stable isotope labeling is a frequently employed strategy.[6][7][8] This guide specifically addresses the foundational NMR characteristics of D-glucose strategically labeled with a ¹³C isotope at the C5 position. This site-specific labeling acts as a powerful probe, enabling researchers to trace metabolic pathways, elucidate biosynthetic mechanisms, and resolve spectral ambiguities, which is of paramount importance in drug development and metabolomics research.[9][10][11]

Pillar 1: The Theoretical Bedrock of Glucose NMR

A robust understanding of fundamental NMR principles is essential for interpreting the spectra of ¹³C-labeled glucose. The key parameters are chemical shifts (δ), which reveal the electronic environment of a nucleus, and spin-spin coupling constants (J), which provide information about through-bond connectivity and dihedral angles.

Chemical Shifts (δ)

The chemical shift of a nucleus is highly sensitive to its local chemical environment. In glucose, the precise δ value for each proton (¹H) and carbon (¹³C) is dictated by factors such as the orientation of hydroxyl groups (axial vs. equatorial), the anomeric configuration (α vs. β), and the ring conformation.[3]

-

¹H Chemical Shifts : Protons in carbohydrates typically resonate between 3 and 6 ppm. Anomeric protons (H1) are the most deshielded, appearing at 4.5-5.5 ppm, due to being attached to two oxygen atoms.[2]

-

¹³C Chemical Shifts : Carbon nuclei in carbohydrates resonate from 60 to 110 ppm. The anomeric carbon (C1) is the most downfield, typically found between 90 and 100 ppm.[2]

Spin-Spin Coupling (J-Coupling)

J-coupling arises from the interaction of nuclear spins through the intervening bonding electrons. The magnitude of this coupling, measured in Hertz (Hz), is a rich source of structural information.

-

¹H-¹H Coupling (ⁿJHH) : Vicinal coupling (³JHH), between protons on adjacent carbons, is particularly informative. Its magnitude is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. This allows for the determination of the relative stereochemistry and ring conformation.[12][13] For instance, a large ³J(H1,H2) value (~8 Hz) is characteristic of a trans-diaxial relationship, as seen in β-glucopyranose, while a smaller value (~3-4 Hz) indicates a cis or equatorial-axial relationship, as in α-glucopyranose.[14]

-

¹³C-¹H Coupling (ⁿJCH) : The introduction of a ¹³C label at C5 introduces several new, observable couplings.

-

One-bond Coupling (¹JCH) : This is a large coupling (~140-170 Hz) between the ¹³C nucleus and the directly attached proton(s).[15] For (5-¹³C)glucose, this will split the H5 proton signal into a clear doublet. The magnitude of ¹J(C1,H1) is also diagnostic of the anomeric configuration, being ~170 Hz for α-anomers and ~160 Hz for β-anomers.[15]

-

Two- and Three-bond Coupling (²JCH, ³JCH) : These are smaller, long-range couplings that provide crucial connectivity information, often elucidated through 2D NMR experiments like HMBC.

-

Pillar 2: Predicted NMR Data for (5-¹³C)Glucose

The introduction of a ¹³C label at the C5 position provides a distinct spectral signature. The following tables summarize the expected ¹H and ¹³C chemical shifts for the dominant α- and β-D-glucopyranose anomers in D₂O, based on data from the Biological Magnetic Resonance Bank (BMRB).[16][17]

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C Chemical Shifts for α-D-(5-¹³C)glucopyranose in D₂O

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Interactions involving ¹³C5 |

| C1 | 5.22 | 92.9 | |

| C2 | 3.53 | 72.3 | |

| C3 | 3.72 | 73.7 | ³J(C5,H3) |

| C4 | 3.41 | 70.4 | ²J(C5,H4) |

| C5 | 3.75 | 72.4 | ¹J(C5,H5) |

| C6a | 3.82 | 61.5 | ²J(C5,H6a) |

| C6b | 3.76 | 61.5 | ²J(C5,H6b) |

Table 2: Predicted ¹H and ¹³C Chemical Shifts for β-D-(5-¹³C)glucopyranose in D₂O

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Coupling Interactions involving ¹³C5 |

| C1 | 4.64 | 96.7 | |

| C2 | 3.24 | 75.0 | |

| C3 | 3.49 | 76.7 | ³J(C5,H3) |

| C4 | 3.40 | 70.4 | ²J(C5,H4) |

| C5 | 3.45 | 76.7 | ¹J(C5,H5) |

| C6a | 3.90 | 61.5 | ²J(C5,H6a) |

| C6b | 3.73 | 61.5 | ²J(C5,H6b) |

Note: Chemical shift values are referenced to DSS at 0 ppm and can vary slightly with temperature, pH, and concentration. Data compiled from BMRB entries bmse000015 and bmse000855.[16][17]

The ¹³C label at C5 will cause a small upfield shift (isotope effect) on the ¹H chemical shifts of H5 and H4, typically in the range of -1 to -4 ppb.[18] While small, this effect can be significant in high-resolution spectra.[18]

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and a logical suite of experiments. This protocol is designed to be self-validating, where data from one experiment confirms and complements the others, leading to an unambiguous assignment.

Step 1: Sample Preparation

-

Dissolution : Accurately weigh approximately 5-10 mg of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(5-¹³C)hexanal. Dissolve it in 500-600 µL of high-purity (99.96%) deuterium oxide (D₂O). The concentration should be in the range of 10-20 mM.[19]

-

Referencing : Add a small, known amount of an internal standard for chemical shift referencing. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP) is standard for aqueous samples, with its methyl proton signal defined as 0.00 ppm.

-

pH Adjustment : Ensure the pD is near neutral (~7.0). This is crucial as chemical shifts of hydroxyl-bearing carbons and protons are pH-dependent. Adjust if necessary with dilute NaOD or DCl.

-

Transfer : Transfer the solution to a high-precision 5 mm NMR tube.

-

Equilibration : Allow the sample to sit for several hours to ensure the anomeric equilibrium (α/β ratio) has stabilized and H/D exchange at the hydroxyl positions is complete.

Step 2: NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.[2]

-

1D ¹H Spectrum : This is the initial survey experiment. It will show the relative populations of the α and β anomers and provide initial information on proton chemical shifts and ¹H-¹H coupling constants.

-

1D ¹³C{¹H} Spectrum : A proton-decoupled ¹³C spectrum provides the chemical shifts of all carbon atoms. The C5 signal will be readily identifiable due to its high intensity from the ¹³C enrichment.

-

2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are J-coupled to each other. It is essential for tracing the proton connectivity network from H1 to H6 within each anomer.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon. It is the primary tool for assigning carbon resonances based on their known proton assignments from the COSY. The C5-H5 correlation will be exceptionally strong.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons. It is critical for confirming assignments and establishing connectivity across the glycosidic bond in oligosaccharides. For this labeled monomer, it will clearly show correlations between H1 and C2/C3, and importantly, between protons like H4/H6 and the labeled C5.

-

2D TOCSY (Total Correlation Spectroscopy) : This experiment reveals correlations between all protons within a single spin system. Irradiating the anomeric proton (H1) will reveal all other non-exchangeable protons (H2, H3, H4, H5, H6a, H6b) belonging to that specific anomer, cleanly separating the signals of the α and β forms.

Caption: A streamlined workflow for the NMR analysis of (5-¹³C)glucose.

Pillar 4: Data Interpretation and Structural Validation

The synergy of the multidimensional experiments allows for a step-by-step validation of the molecular structure.

-

Identify Anomers : Use the 1D ¹H spectrum to locate the two distinct anomeric proton signals (H1α ~5.22 ppm, H1β ~4.64 ppm). The integration of these signals gives the α/β ratio.

-

Trace Spin Systems : Use the TOCSY spectrum. By starting at each anomeric proton frequency, you can trace out and assign all the protons belonging to the α spin system and, separately, the β spin system.

-